molecular formula C17H13F3O2S B12601484 Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- CAS No. 647028-04-4

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-

Cat. No.: B12601484
CAS No.: 647028-04-4
M. Wt: 338.3 g/mol
InChI Key: WGBTXGJEYONSOK-UHFFFAOYSA-N
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Description

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with a phenylsulfonyl group, a cyclobutenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes radical trifluoromethylation under specific conditions . The reaction conditions often include the use of visible light and electron donor-acceptor complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)- is unique due to the combination of its structural features, which confer specific reactivity and potential applications not found in other similar compounds. The presence of the cyclobutenyl ring and the trifluoromethyl group provides a distinct set of chemical and physical properties that make it valuable in various research and industrial contexts.

Properties

CAS No.

647028-04-4

Molecular Formula

C17H13F3O2S

Molecular Weight

338.3 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)cyclobuten-1-yl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C17H13F3O2S/c18-17(19,20)13-8-6-12(7-9-13)15-10-11-16(15)23(21,22)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

WGBTXGJEYONSOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C1C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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